molecular formula C6H5N3O B12965838 4-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile

4-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile

Cat. No.: B12965838
M. Wt: 135.12 g/mol
InChI Key: YTKFWZZMCBQOAV-UHFFFAOYSA-N
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Description

4-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyano-2,5-dimethyl-3,4-dihydrofuranone with methyl formate, followed by treatment with ammonia-saturated ethanol solution . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the NF-κB/MAPK pathway, reducing the release of pro-inflammatory cytokines like TNF-α and IL-6 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group at position 3 and methyl group at position 4 differentiate it from other pyridazine derivatives, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

4-methyl-6-oxo-1H-pyridazine-3-carbonitrile

InChI

InChI=1S/C6H5N3O/c1-4-2-6(10)9-8-5(4)3-7/h2H,1H3,(H,9,10)

InChI Key

YTKFWZZMCBQOAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NN=C1C#N

Origin of Product

United States

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